

Technical Guide: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Cat. No.: B567658

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid**, a key building block in medicinal chemistry and organic synthesis. This document details available supplier information, a proposed synthetic protocol, a key application in cross-coupling reactions, and its relevance in drug discovery, particularly as a potential kinase inhibitor.

Supplier Information

Sourcing high-quality reagents is critical for reproducible research. Below is a summary of suppliers for the target compound and its close structural analogs. Prices and availability are subject to change and should be verified with the respective suppliers.

Supplier	Compound Name	CAS Number	Purity	Quantity	Price (USD)
AOBChem	2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid	1362337-97-3	>95%	500mg	\$59.00
	1g	\$86.00			
	5g	\$238.00			
	10g	\$414.00			
INDOFINE Chemical Company	2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid	536693-96-6	98%	N/A	N/A
CUSABIO	2-Chloro-3-(trifluoromethyl)pyridine-5-boronic acid	2096336-32-0	95%	N/A	N/A

Synthesis Protocol

A specific, peer-reviewed synthesis for **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** is not readily available in the searched literature. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of related pyridine boronic acids and O-alkylation of pyridinones. This protocol first involves the synthesis of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid, followed by a nucleophilic substitution to introduce the propoxy group.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid

This procedure is adapted from general methods for the synthesis of halopyridine boronic acids via halogen-metal exchange followed by borylation.[\[1\]](#)[\[2\]](#)

Materials:

- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas

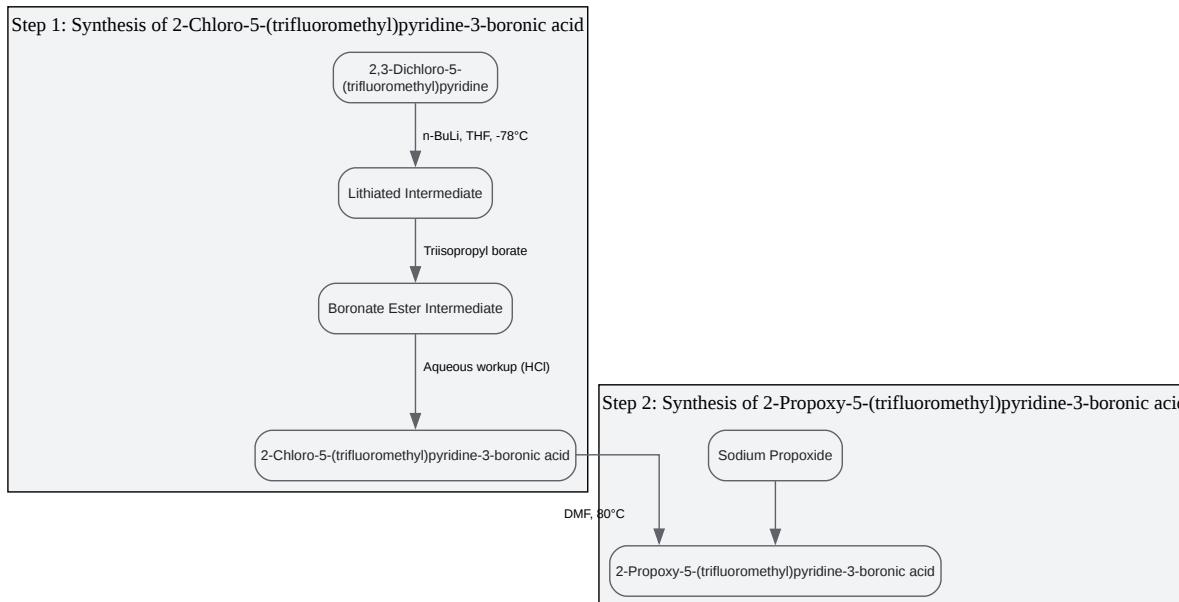
Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF under an inert atmosphere.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
- Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50

mL).

- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid.
- **Purification:** The crude product can be purified by recrystallization or silica gel column chromatography.

Step 2: Synthesis of 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid


This step involves a nucleophilic aromatic substitution of the chloro group with propanol.

Materials:

- 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid
- n-Propanol
- Sodium hydride (NaH)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Alkoxide Formation:** In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C and add n-propanol (1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
- **Substitution Reaction:** Add a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-boronic acid (1.0 eq) in anhydrous DMF to the sodium propoxide solution. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
- **Work-up:** After completion, cool the reaction to room temperature and carefully quench with water.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Washing and Drying:** Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to obtain **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid**.

[Click to download full resolution via product page](#)

Proposed Synthetic Workflow

Application in Suzuki-Miyaura Cross-Coupling

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3]

Representative Protocol:

Materials:

- **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** (1.2 eq)
- Aryl or heteroaryl halide (e.g., 4-bromoanisole) (1.0 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
- Argon or Nitrogen gas
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** (1.2 eq), palladium catalyst, and base.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).
- Work-up: Cool the reaction to room temperature and dilute with water.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

- **Washing and Drying:** Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
- **Purification:** Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Workflow

Biological Relevance and Signaling Pathways

The trifluoromethylpyridine moiety is a key pharmacophore in many approved drugs and clinical candidates.^{[4][5]} Its presence can enhance metabolic stability, binding affinity, and cell permeability.^[5] Compounds containing this scaffold have shown a range of biological activities, including as kinase inhibitors.^{[6][7]}

While the specific biological targets of **2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid** are not yet elucidated, its structural features suggest potential activity as a kinase inhibitor. Many kinase inhibitors that incorporate a substituted pyridine ring target the ATP-binding site of the kinase. The trifluoromethyl group can contribute to favorable hydrophobic interactions, while the propoxy group can be tailored to occupy specific pockets within the active site.

One of the key signaling pathways often targeted in cancer therapy is the MAPK/ERK pathway, which is frequently dysregulated in various malignancies.^[8] Kinase inhibitors containing trifluoromethylphenyl or related heterocyclic moieties have been developed to target components of this pathway, such as RAF and MEK kinases.^[8] The inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

[Click to download full resolution via product page](#)

MAPK/ERK Signaling Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b567658#2-propoxy-5-trifluoromethyl-pyridine-3-boronic-acid-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com